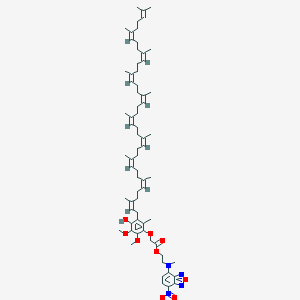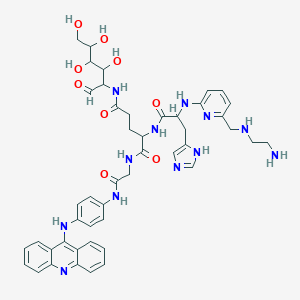
1-Butyl-1H-imidazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1H-imidazole-5-carbonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is widely used in scientific research as a reagent for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-Butyl-1H-imidazole-5-carbonyl chloride is not well understood. However, it is believed that this compound reacts with various organic compounds to form imidazole derivatives. These imidazole derivatives have a wide range of biological activities, which are dependent on their chemical structure.
Biochemische Und Physiologische Effekte
1-Butyl-1H-imidazole-5-carbonyl chloride does not have any known biochemical or physiological effects. However, the imidazole derivatives synthesized using this compound have various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-Butyl-1H-imidazole-5-carbonyl chloride is a useful reagent for the synthesis of various organic compounds. It is relatively easy to synthesize and purify, and it is widely available. However, it is important to handle this compound with care as it is toxic and can cause skin and eye irritation.
Zukünftige Richtungen
1-Butyl-1H-imidazole-5-carbonyl chloride has potential applications in the synthesis of various organic compounds with biological activities. Future research could focus on the synthesis of novel imidazole derivatives using this compound and their biological activities. In addition, the mechanism of action of this compound could be further elucidated to better understand its role in the synthesis of imidazole derivatives.
Synthesemethoden
1-Butyl-1H-imidazole-5-carbonyl chloride can be synthesized by reacting 1-Butyl-1H-imidazole-5-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or triethylamine (TEA). The product is obtained after purification by crystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Butyl-1H-imidazole-5-carbonyl chloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of imidazole derivatives, which have a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. It is also used in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
123451-26-3 |
|---|---|
Produktname |
1-Butyl-1H-imidazole-5-carbonyl chloride |
Molekularformel |
C8H11ClN2O |
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
3-butylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-4-11-6-10-5-7(11)8(9)12/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
OSTVECXMRLBNFG-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC=C1C(=O)Cl |
Kanonische SMILES |
CCCCN1C=NC=C1C(=O)Cl |
Synonyme |
1H-Imidazole-5-carbonyl chloride, 1-butyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2S,6R,10S,11S,13S,14R,15R)-1,6,14-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B45903.png)

![6-[3-Acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-2-carboxy-4,5-dihydroxy-tetrahydropyran-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B45909.png)

![Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate](/img/structure/B45912.png)







